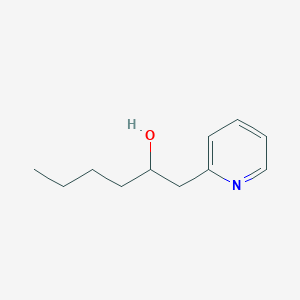
2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one” is represented by the linear formula C22H16Cl2N2OS . This indicates that the compound contains 22 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Characterization
- Research has been conducted on synthesizing pyridopyrimidines and their derivatives, including compounds similar to "2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one," through various methods. Studies include the cyclocondensation reactions and S-alkylation under phase transfer conditions, aiming to explore the chemical properties and potential applications of these compounds (Dave & Patel, 2001).
Quantum Chemical Calculations and Cytotoxic Activity
- Quantum chemical calculations have been utilized to determine the molecular properties of pyrimidin-4(3H)-one derivatives. These studies provide insights into the compound's electronic structure, which is crucial for understanding its reactivity and potential as a cytotoxic agent against various cancer cell lines (Kökbudak et al., 2020).
Antiviral Research
- The anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives has been explored, showing that certain derivatives can inhibit the reproduction of the human immunodeficiency virus in vitro. This research paves the way for developing new antiviral drugs based on the structural framework of pyrimidin-4(3H)-one (Novikov et al., 2004).
Photochemical and Electrochemical Studies
- The photochemical and electrochemical behaviors of 2-thiopyrimidine derivatives have been studied, revealing the potential for these compounds in developing photosensitive materials. Such materials could be used in photovoltaic cells or as photo-switchable molecular devices (Wrona et al., 1975).
Analgesic and Anti-inflammatory Properties
- Some derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. This research indicates the potential for developing new therapeutic agents based on the pyrimidin-4(3H)-one scaffold for treating pain and inflammation (Alagarsamy et al., 2007).
Wirkmechanismus
- Microtubule Reorganization : DCBT causes a dramatic reorganization of microtubules in cells. Most normal microtubules disappear, and the remaining tubulin-containing structures appear bundled or aggregated .
- Inhibition of Tubulin Polymerization : DCBT irreversibly inhibits in vitro polymerization of purified tubulin. It binds to tubulin after a prolonged preincubation, affecting microtubule assembly .
- ADME Properties :
Mode of Action
Pharmacokinetics
Safety and Hazards
As with any chemical, handling “2-((2,4-dichlorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one” requires appropriate safety measures. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility for confirming the product’s identity and/or purity, and for understanding its potential hazards.
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS/c1-7-8(2)16-13(17-12(7)18)19-6-9-3-4-10(14)5-11(9)15/h3-5H,6H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAFNCRONFZICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)

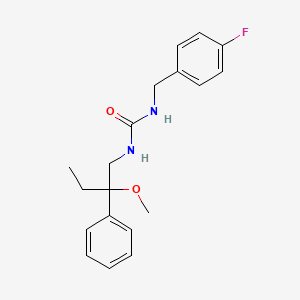
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2877182.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)
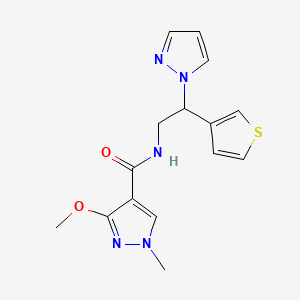
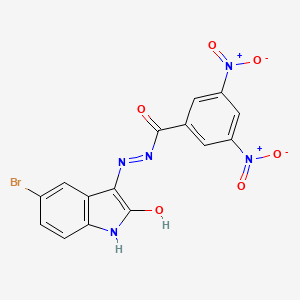

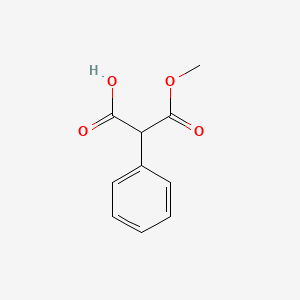
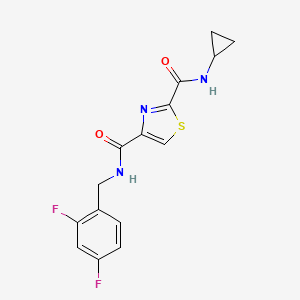
![6-Fluoro-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2877197.png)
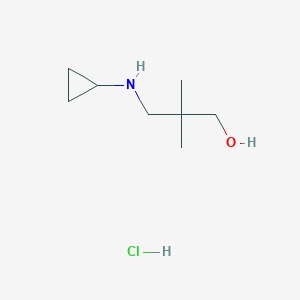
![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
